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Compound of Interest

Compound Name: (S)-Dexfadrostat

Cat. No.: B10820026

Technical Support Center: (S)-Dexfadrostat

This technical support center provides researchers, scientists, and drug development
professionals with guidance on optimizing (S)-Dexfadrostat dosage for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-Dexfadrostat?

(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a novel and potent
inhibitor of aldosterone synthase (CYP11B2).[1][2][3][4] It specifically targets the final steps in
the biosynthesis of aldosterone, thereby reducing its production.[5] This targeted action
addresses the root cause of conditions like primary aldosteronism, which is characterized by
the excessive and uncontrolled production of aldosterone.[4][6]

Q2: What is the recommended starting dose for (S)-Dexfadrostat in clinical studies?

Based on Phase 2 clinical trial data, a 4 mg once-daily oral dose is considered an effective
starting dose for correcting the aldosterone-to-renin ratio (ARR) and ambulatory systolic blood
pressure (aSBP).[7]

Q3: How quickly can a therapeutic effect be observed?

Reductions in the biochemical and clinical manifestations of hyperaldosteronism, such as a
decrease in ARR and blood pressure, have been observed as early as day 14 of treatment with

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10820026?utm_src=pdf-interest
https://www.benchchem.com/product/b10820026?utm_src=pdf-body
https://www.benchchem.com/product/b10820026?utm_src=pdf-body
https://www.benchchem.com/product/b10820026?utm_src=pdf-body
https://iris.unito.it/retrieve/e2e2112a-0354-4ffe-8af5-6eee84e2d385/Mulatero%20et%20al.%20Baxdrostat%20in%20Normal%20Volunteers%20Br%20J%20Clin%20Pharmacol%202023.pdf
https://pubmed.ncbi.nlm.nih.gov/36914591/
https://pubmed.ncbi.nlm.nih.gov/37827219/
https://www.researchgate.net/publication/367097886_PS-C37-5_NEW_THERAPEUTIC_PERSPECTIVES_FOR_BLOOD_PRESSURE_CONTROL_DEXFADROSTAT_PHOSPHATE_A_NOVEL_ALDOSTERONE_SYNTHASE_INHIBITOR_IN_PATIENTS_WITH_PRIMARY_ALDOSTERONISM
https://www.damianpharma.com/investors
https://www.researchgate.net/publication/367097886_PS-C37-5_NEW_THERAPEUTIC_PERSPECTIVES_FOR_BLOOD_PRESSURE_CONTROL_DEXFADROSTAT_PHOSPHATE_A_NOVEL_ALDOSTERONE_SYNTHASE_INHIBITOR_IN_PATIENTS_WITH_PRIMARY_ALDOSTERONISM
https://dampha.s3.us-east-2.amazonaws.com/assets/uploads/damian-press-release-phase-2-data.pdf
https://www.benchchem.com/product/b10820026?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

(S)-Dexfadrostat.[7]
Q4: Is there a dose-dependent effect on efficacy?

Yes, a dose-dependent correction of ARR and aSBP has been observed.[7] However, studies
have shown that a 12 mg dose did not provide additional clinical benefit compared to an 8 mg
dose.[7]

Q5: What are the main safety findings associated with (S)-Dexfadrostat?

(S)-Dexfadrostat has been well-tolerated in clinical trials at doses up to 16 mg.[1][2] No
serious adverse events were reported in the Phase 2 trial, and all treatment-emergent adverse
events were mild to moderate.[8] Importantly, there was no evidence of drug-induced adrenal
insufficiency.[1][2]
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Issue Potential Cause

Recommended Action

Insufficient reduction in
aldosterone-to-renin ratio Endocrine counter-regulation.
(ARR) at 4 mg dose.

In some cases, the 4 mg dose
may not sustain 24-hour
aldosterone suppression after
prolonged treatment due to
endocrine counter-regulation.
[1][2] Consider increasing the
dose to 8 mg once daily, as
this has been shown to provide

sustained suppression.[1][2]

No additional improvement in
blood pressure at 12 mg Efficacy plateau.

compared to 8 mg.

Phase 2 data suggests that the
clinical benefit of (S)-
Dexfadrostat may plateau after
the 8 mg dose.[7] Continuing
with the 8 mg dose is
recommended to minimize
potential off-target effects and

patient burden.

Concerns about off-target o
) ] Inhibition of CYP11B1.
effects on cortisol production.

(S)-Dexfadrostat is highly
selective for CYP11B2 over
CYP11B1.[5] At therapeutic
doses (4-12 mg), no significant
changes in blood cortisol
levels have been observed.[7]
[8] Partial inhibition of cortisol
production has been noted at
higher doses (=16 mg/day) in
healthy volunteers.[9][10]
Adhering to the recommended
therapeutic dose range should

mitigate this risk.

Quantitative Data Summary
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Table 1: Summary of Efficacy Data from Phase 2 Clinical Trial in Patients with Primary
Aldosteronism[7][8][11]

. End of
Baseline Least-Squares
Parameter Treatment p-value
(Mean) Mean Change
(Mean)
Aldosterone-to-
) ) -2.5 (log-normal
Renin Ratio 15.3 0.6 < 0.0001
values)
(ARR)
24h Ambulatory
Systolic Blood 142.6 mmHg 131.9 mmHg -10.7 mmHg < 0.0001

Pressure (aSBP)

Table 2: Dose-Dependent Changes in Ambulatory Systolic Blood Pressure (aSBP)[7]

Dose Group Least-Squares Mean Change in aSBP
4 mg -5.4 mmHg
8 mg -7.5 mmHg

Experimental Protocols

Protocol: Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial for (S)-
Dexfadrostat in Primary Aldosteronism[7][8][11]

1. Participant Population:

Adults diagnosed with Primary Aldosteronism (PA).

Office systolic blood pressure between 145-190 mmHg.

2. Study Design:

Run-in Period: 2-week single-blind placebo run-in.
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o Treatment Period: 8-week double-blind treatment period. Participants are randomized (1:1:1)
to receive one of the following oral doses once daily:

o 4 mg (S)-Dexfadrostat phosphate

o 8 mg (S)-Dexfadrostat phosphate

o 12 mg (S)-Dexfadrostat phosphate
o Withdrawal Period: 2-week single-blind placebo withdrawal period.
3. Key Assessments:
e Primary Endpoints:

o Change in aldosterone-to-renin ratio (ARR) from baseline to the end of the treatment
period.

o Change in mean 24-hour ambulatory systolic blood pressure (aSBP) from baseline to the
end of the treatment period.

o Safety Endpoints:

o Occurrence of treatment-emergent adverse events (TEAES) and serious adverse events.
» Data Collection:

o Blood samples are collected every 2 weeks.

o 24-hour aSBP is recorded at the beginning and end of the treatment period.

Visualizations
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Aldosterone Synthase
(CYP11B2)

Click to download full resolution via product page

Caption: Mechanism of Action of (S)-Dexfadrostat.
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Caption: Phase 2 Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10820026?utm_src=pdf-custom-synthesis
https://iris.unito.it/retrieve/e2e2112a-0354-4ffe-8af5-6eee84e2d385/Mulatero%20et%20al.%20Baxdrostat%20in%20Normal%20Volunteers%20Br%20J%20Clin%20Pharmacol%202023.pdf
https://pubmed.ncbi.nlm.nih.gov/36914591/
https://pubmed.ncbi.nlm.nih.gov/36914591/
https://pubmed.ncbi.nlm.nih.gov/37827219/
https://pubmed.ncbi.nlm.nih.gov/37827219/
https://www.researchgate.net/publication/367097886_PS-C37-5_NEW_THERAPEUTIC_PERSPECTIVES_FOR_BLOOD_PRESSURE_CONTROL_DEXFADROSTAT_PHOSPHATE_A_NOVEL_ALDOSTERONE_SYNTHASE_INHIBITOR_IN_PATIENTS_WITH_PRIMARY_ALDOSTERONISM
https://www.damianpharma.com/investors
https://dampha.s3.us-east-2.amazonaws.com/assets/uploads/damian-press-release-phase-2-data.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://www.researchgate.net/publication/379829509_Safety_and_efficacy_of_once-daily_dexfadrostat_phosphate_in_patients_with_primary_aldosteronism_a_randomised_parallel_group_multicentre_phase_2_trial
https://www.researchgate.net/publication/374603535_Structural_and_Clinical_Characterization_of_CYP11B2_Inhibition_by_Dexfadrostat_Phosphate
https://www.researchgate.net/publication/369226297_CYP11B2_inhibitor_dexfadrostat_phosphate_suppresses_the_aldosterone-to-renin_ratio_an_indicator_of_sodium_retention_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/38618204/
https://pubmed.ncbi.nlm.nih.gov/38618204/
https://pubmed.ncbi.nlm.nih.gov/38618204/
https://www.benchchem.com/product/b10820026#optimizing-s-dexfadrostat-dosage-for-maximal-efficacy
https://www.benchchem.com/product/b10820026#optimizing-s-dexfadrostat-dosage-for-maximal-efficacy
https://www.benchchem.com/product/b10820026#optimizing-s-dexfadrostat-dosage-for-maximal-efficacy
https://www.benchchem.com/product/b10820026#optimizing-s-dexfadrostat-dosage-for-maximal-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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